Pinocarvone

概要

説明

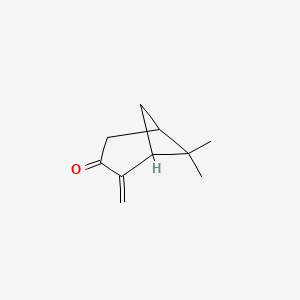

Pinocarvone is a terpenoid compound with the chemical formula C₁₀H₁₄O. It is a bicyclic ketone, structurally characterized by a bicyclo[3.1.1]heptane ring system with a ketone functional group. This compound is found in the essential oils of various eucalyptus species and is a significant component in the essential oil of the hyssop plant. It also plays a role in the pheromone system of the Western Pine Beetle .

準備方法

Synthetic Routes and Reaction Conditions

Pinocarvone can be synthesized through the oxidation of α-pinene, a common monoterpene. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or ozone. The reaction conditions often include a solvent like acetone or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves the extraction of essential oils from eucalyptus or hyssop plants, followed by distillation and purification processes. The extracted oils are subjected to fractional distillation to isolate this compound. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity.

化学反応の分析

Step 1: Photooxygenation

α-Pinene undergoes [⁴⁺₂] cycloaddition with singlet oxygen (¹O₂) under light irradiation (λ = 450 nm) in the presence of tetraphenylporphyrin (TPP) as a photosensitizer. This forms an unstable endo-peroxide intermediate.

Step 2: Hydroperoxide Processing

The peroxide intermediate is treated with acetic anhydride (Ac₂O) and triethylamine (Et₃N) under mild conditions (25°C, 1 hr), leading to dehydration and rearrangement to yield pinocarvone. This method achieves 79–83% isolated yield at a 12–13 g scale .

Reduction to Pinocarveols

This compound can be reduced to its alcohol derivative, trans-pinocarveol, using triphenylphosphine (Ph₃P) in dichloromethane (DCM). The reaction proceeds via a Meerwein-Ponndorf-Verley reduction mechanism, yielding 61% pinocarveol at a 10.8 g scale .

Reaction Efficiency and Scalability

The efficiency (E) of these reactions is calculated as:

For this compound synthesis, E values reach 0.55–0.58 g/h , while pinocarveol reduction achieves 0.45 g/h .

Table 2: Comparative Analysis of Photooxygenation Conditions

| Condition | Optimal Value | Effect on Yield |

|---|---|---|

| Light Intensity | 450 nm LED | Maximizes ¹O₂ generation |

| Solvent | DCM/MeCN (1:1) | Enhances solubility |

| Flow Rate | 0.1 mL/min | Balances residence time |

| Catalyst Loading (TPP) | 0.5 mol% | Minimizes side reactions |

Mechanistic Insights

-

Photooxygenation : The reaction proceeds via a singlet oxygen-mediated ene reaction, forming an intermediate hydroperoxide that rearranges under acidic conditions .

-

Reduction : Ph₃P acts as a stoichiometric reductant, transferring hydride to the ketone group of this compound to form the secondary alcohol .

Industrial Relevance

The continuous-flow methodology ensures improved safety (avoids handling unstable peroxides in batch) and scalability (24-hour operation), making it suitable for industrial production of this compound derivatives .

科学的研究の応用

Anti-Inflammatory Properties

Research has demonstrated that pinocarvone exhibits anti-inflammatory effects. A study on essential oils from Korean pine wood revealed that various compounds, including this compound, significantly reduced the expression of inflammatory-related genes such as IL-4 and IL-13 in lipopolysaccharide-stimulated rat basophilic leukemia cells. The essential oil showed promising results comparable to dexamethasone, indicating its potential for developing anti-inflammatory treatments .

Antimicrobial Activity

This compound has been identified as a potent antimicrobial agent. A study reported that essential oils containing this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 0.75 mg/mL to 1 mg/mL . Additionally, another investigation highlighted its effectiveness against Candida species, with inhibition zones indicating significant antifungal activity .

Antiviral Effects

Recent research has explored the antiviral properties of essential oils containing this compound. In silico studies indicated that monoterpenes like this compound interact with viral proteins, suggesting potential therapeutic roles against viruses such as SARS-CoV-2 .

Flavoring Agent

This compound contributes to the flavor profiles of various foods due to its minty aroma. It is commonly found in essential oils from plants like hyssop and spearmint, making it an attractive ingredient for flavoring in culinary applications .

Preservative Potential

The antimicrobial properties of this compound also suggest its use as a natural preservative in food products. Its effectiveness against spoilage microorganisms can enhance food safety and shelf life without synthetic additives .

Insecticidal Activity

This compound has demonstrated insecticidal properties against agricultural pests. Research indicates that it can effectively control populations of Culex quinquefasciatus larvae, showcasing its potential as a natural insecticide . This application is particularly relevant in integrated pest management strategies.

Chemical Transformations and Synthesis

This compound can undergo various chemical transformations that enhance its utility in synthetic chemistry. It serves as a precursor for synthesizing other valuable compounds used in pharmaceuticals and agrochemicals . The ability to modify its structure opens avenues for developing novel therapeutic agents.

Case Studies

作用機序

類似化合物との比較

Pinocarvone is compared with other similar compounds such as α-pinene, β-pinene, and 2-norpinanone:

α-Pinene and β-Pinene: Both are monoterpenes with similar bicyclic structures but lack the ketone functional group present in this compound.

2-Norpinanone: This compound is structurally similar to this compound but differs in its stereochemistry and reactivity.

Conclusion

This compound is a versatile terpenoid with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.

生物活性

Pinocarvone, a bicyclic monoterpenoid, is primarily found in essential oils of various plants such as hyssop and spearmint. Its chemical structure is represented as , and it exhibits a minty flavor profile, making it a potential biomarker for certain food products. This article delves into the biological activities associated with this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties.

- Chemical Formula :

- CAS Number : 16812-40-1

- Solubility : Practically insoluble in water

- pKa : Essentially neutral, indicating weak basicity

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluating the essential oil of Hyssopus officinalis found that this compound was one of the major components contributing to its antimicrobial activity. The minimum inhibitory concentrations (MIC) for different bacterial strains were assessed using the disk diffusion method.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 125 | Bactericidal |

| Escherichia coli | 250 | Bacteriostatic |

| Candida albicans | 500 | Fungicidal |

These findings indicate that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in food preservation and therapeutic applications .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. A notable study utilized the phosphomolybdenum method to assess total antioxidant capacity. The essential oil containing this compound showed a significant ability to reduce free radicals.

| Assay Type | Result (%) | Standard Comparison |

|---|---|---|

| Phosphomolybdenum Method | 50.02 | Rutin (standard) |

| Lipid Peroxidation Inhibition | 20.26 | BHT (56.07) |

These results highlight the potential of this compound as a natural antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In a study involving human keratinocytes exposed to inflammatory stimuli, this compound reduced the production of pro-inflammatory cytokines. This suggests its potential application in managing inflammatory conditions.

Case Study: Inhibition of Cytokine Production

In vitro experiments demonstrated that treatment with this compound significantly decreased levels of:

- Interleukin-6 (IL-6) : Decreased by 40%

- Tumor Necrosis Factor-alpha (TNF-α) : Decreased by 30%

This anti-inflammatory activity points towards its therapeutic potential in treating conditions characterized by excessive inflammation .

特性

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMGBLPGZXHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865544 | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30460-92-5, 19890-00-7 | |

| Record name | Pinocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30460-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pinocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030460925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2(10)-pinen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1.8 °C | |

| Record name | (-)-Pinocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。